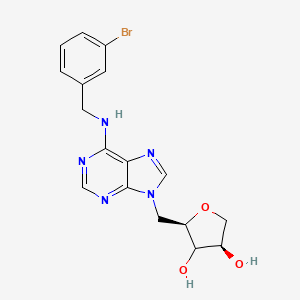
Anti-inflammatory agent 58
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 58 is a compound known for its potent anti-inflammatory properties. It exhibits inhibition of interleukin-1 beta with an IC50 value of 1.08 micromolar and suppresses pro-inflammatory gene expression, protein secretion, and nuclear factor kappa B phosphorylation . This compound is primarily used in research settings to study inflammation and related pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 58 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . The reaction conditions often involve moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent and high-quality production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Anti-inflammatory agent 58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Anti-inflammatory agent 58 has a wide range of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and pathways related to inflammation.
Biology: Investigates cellular responses to inflammation and the role of specific genes and proteins.
Medicine: Explores potential therapeutic uses for treating inflammatory diseases and conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
作用机制
The mechanism of action of Anti-inflammatory agent 58 involves the inhibition of interleukin-1 beta and suppression of pro-inflammatory gene expression . It also inhibits nuclear factor kappa B phosphorylation, which plays a crucial role in the inflammatory response. The compound targets specific molecular pathways involved in inflammation, making it a valuable tool for studying these processes.
相似化合物的比较
Anti-inflammatory agent 58 is unique in its specific inhibition of interleukin-1 beta and nuclear factor kappa B phosphorylation. Similar compounds include:
Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes.
Corticosteroids: Such as prednisone, which suppress a broad range of inflammatory pathways.
Biologics: Such as monoclonal antibodies targeting specific cytokines like tumor necrosis factor-alpha.
This compound stands out due to its specific molecular targets and potent inhibitory effects, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H18BrN5O3 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
(2R,4R)-2-[[6-[(3-bromophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18BrN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |
InChI 键 |
NUVPVFJXKPLHFQ-HCYNLOQUSA-N |
手性 SMILES |
C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
规范 SMILES |
C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
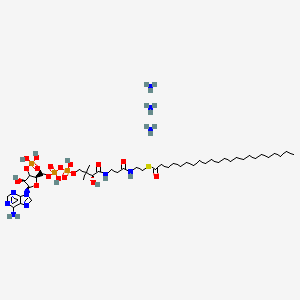
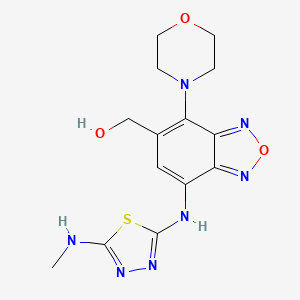
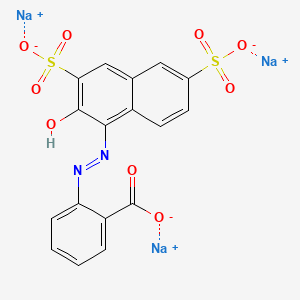
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


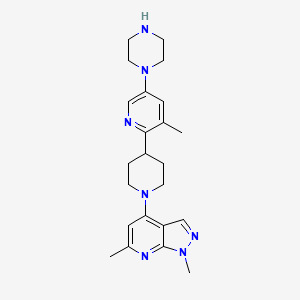
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
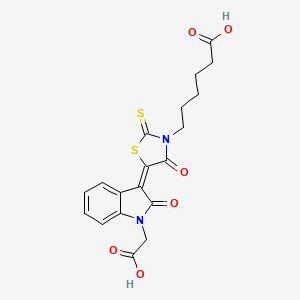
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
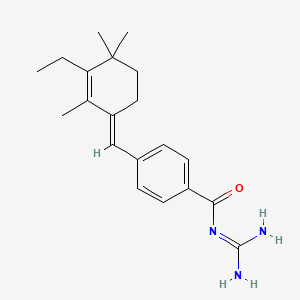

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
